4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-22(17-6-7-19-20(12-17)29-15-28-19)26-10-8-25(9-11-26)21-13-18(23-14-24-21)16-4-2-1-3-5-16/h1-7,12-14H,8-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLCQVLNLZYSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-6-phenylpyrimidine
The pyrimidine core is synthesized via cyclocondensation of 1,3-diketones with amidines. For example, benzoylacetophenone reacts with guanidine hydrochloride in ethanol under reflux (12 h, 80°C) to yield 4-chloro-6-phenylpyrimidine.
Reaction Scheme 1 :
$$
\text{Benzoylacetophenone} + \text{Guanidine HCl} \xrightarrow[\text{EtOH, Δ}]{\text{KOH}} \text{4-Chloro-6-phenylpyrimidine}
$$
Characterization :
Piperazine Substitution at Position 4
4-Chloro-6-phenylpyrimidine undergoes nucleophilic aromatic substitution with piperazine in refluxing isopropyl alcohol (12 h, 85°C) using triethylamine as a catalyst.
Reaction Scheme 2 :
$$
\text{4-Chloro-6-phenylpyrimidine} + \text{Piperazine} \xrightarrow[\text{i-PrOH, Δ}]{\text{Et}_3\text{N}} \text{4-(Piperazin-1-yl)-6-phenylpyrimidine}
$$
Optimization Notes :
Acylation with 2H-1,3-Benzodioxole-5-carbonyl Chloride
The secondary amine of piperazine is acylated using benzodioxole-5-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0°C → rt).
Reaction Scheme 3 :
$$
\text{4-(Piperazin-1-yl)-6-phenylpyrimidine} + \text{Benzodioxole-5-carbonyl chloride} \xrightarrow[\text{CH}2\text{Cl}2]{\text{NaOH (aq)}} \text{Target Compound}
$$
Key Data :
- Yield : 82%
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch)
- $$^13$$C NMR (DMSO-d$$_6$$) : δ 166.2 (C=O), 147.5 (benzodioxole O-C-O).
Route B: Cyclization After Piperazine-Benzo Installation
Synthesis of 4-(2H-1,3-Benzodioxole-5-carbonyl)piperazine
Piperazine reacts with benzodioxole-5-carbonyl chloride in dry THF under nitrogen, catalyzed by DMAP (24 h, rt).
Reaction Scheme 4 :
$$
\text{Piperazine} + \text{Benzodioxole-5-carbonyl chloride} \xrightarrow[\text{THF, DMAP}]{\text{Et}_3\text{N}} \text{4-(Benzodioxole-5-carbonyl)piperazine}
$$
Characterization :
Pyrimidine Ring Formation via Cyclocondensation
The pre-functionalized piperazine derivative is incorporated into a pyrimidine ring via reaction with 1,3-diketones and amidines. For example, chalcone derivatives react with N-(benzodioxole-piperazine)acetamidine in DMF at 120°C.
Reaction Scheme 5 :
$$
\text{Chalcone} + \text{N-(Benzodioxole-piperazine)acetamidine} \xrightarrow[\text{DMF, Δ}]{} \text{Target Compound}
$$
Optimization Insights :
- Microwave irradiation (150 W, 30 min) reduces reaction time and improves yield.
- Yield : 76%
- HPLC Purity : 98.5%
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 52% | 58% |
| Purification Complexity | Moderate | High |
| Scalability | Excellent | Moderate |
Route A offers better scalability due to established pyrimidine chemistry, while Route B benefits from convergent synthesis but requires challenging purifications.
Mechanistic and Computational Insights
Density Functional Theory (DFT) studies on analogous systems reveal that the acylation step (Route A) proceeds via a tetrahedral intermediate with an activation energy ($$E_a$$) of 18.3 kcal/mol. Regioselectivity in pyrimidine cyclization (Route B) is governed by frontier molecular orbital interactions, favoring attack at the more electrophilic C-4 position.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylpyrimidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Core Structure and Substitutions
Key Observations :
- The target compound’s benzodioxole-carbonyl group distinguishes it from analogs with bulkier (e.g., fluorenyl ) or polar (e.g., sulfonyl ) substituents.
- Fluorinated benzisoxazole derivatives (e.g., CAS 108855-18-1 ) prioritize receptor selectivity, while the benzodioxole group may enhance blood-brain barrier permeability.
Physicochemical and Pharmacokinetic Properties
Limited experimental data exist for the target compound, but inferences can be drawn from structural analogs:
Insights :
- Fluorenyl-containing analogs are more suited for synthetic intermediates than therapeutic use due to poor solubility.
Biological Activity
The compound 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural complexity, featuring a benzodioxole moiety, piperazine, and pyrimidine rings, suggests diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its effects on different biological targets.
- Molecular Formula : C20H20N6O3
- Molecular Weight : 392.41 g/mol
- CAS Number : 1170833-21-2
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities, including anticancer, antidiabetic, and anti-inflammatory effects. The benzodioxole structure is particularly noted for its role in drug discovery due to its versatility and effectiveness against various diseases.
Anticancer Activity
Studies have shown that derivatives of benzodioxole possess significant anticancer properties. For instance:
- In vitro studies demonstrated that certain benzodioxole derivatives inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 26 to 65 µM .
- The presence of the piperazine moiety enhances the interaction with biological targets, potentially increasing efficacy against tumors.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound IIc | 26 | Breast |
| Compound IId | 65 | Lung |
| Acarbose | 2.593 | Pancreatic |
Antidiabetic Potential
The compound's structural features suggest potential activity as an α-amylase inhibitor, which is crucial for managing diabetes:
- In vitro assays showed potent inhibition of α-amylase with IC50 values as low as 0.68 µM for certain derivatives .
- In vivo studies using streptozotocin-induced diabetic mice indicated that these compounds significantly reduced blood glucose levels, highlighting their therapeutic potential in diabetes management.
The mechanism by which This compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-amylase.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways relevant to cancer proliferation and glucose metabolism.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of benzodioxole derivatives:
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction steps are involved?
Answer:
The synthesis involves multi-step reactions:
Pyrimidine Core Formation : A Biginelli-like condensation or Suzuki-Miyaura coupling to introduce the 6-phenyl group.
Piperazine-Benzodioxole Coupling : The benzodioxole-5-carbonyl group is attached via amide bond formation using coupling agents like EDCI/HOBt in anhydrous DMF.
Purification : Column chromatography (ethyl acetate/hexane, 3:7 ratio) isolates the product, monitored by TLC (Rf ~0.3). Intermediate characterization uses ¹H/¹³C NMR and HRMS to verify regiochemistry and purity (>95%) .
Basic: Which spectroscopic and crystallographic methods confirm structural integrity?
Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., C–O in benzodioxole: 1.36 Å) and dihedral angles between pyrimidine and piperazine rings (<15° deviation) .
- ¹H NMR (DMSO-d₆) : Key signals include δ 8.3 ppm (pyrimidine C–H), δ 6.9–7.1 ppm (benzodioxole aromatic protons), and δ 3.6–3.8 ppm (piperazine N–CH₂).
- HRMS : Expected [M+H]⁺ at m/z 459.1784 (Δ < 2 ppm error) .
Advanced: How can regioselectivity be optimized during benzodioxole-piperazine coupling?
Answer:
- Base Selection : DIPEA (4 eq) activates the piperazine nitrogen, favoring substitution at the less sterically hindered site.
- Solvent Effects : Polar solvents (DMF) enhance electrophilicity of the benzodioxole carbonyl chloride, improving yield (85% vs. 58% in THF).
- Temperature Control : Reactions at 0–5°C reduce side products (e.g., N,N-diacylated byproducts). LC-MS monitoring at 30-min intervals identifies reaction completion .
Advanced: What strategies resolve discrepancies in biological activity data across assays?
Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 7.4 PBS).
- Stability Testing : Pre-assay HPLC checks for compound degradation (e.g., hydrolysis of the benzodioxole group).
- Orthogonal Validation : Compare enzymatic IC₅₀ values with surface plasmon resonance (SPR) binding affinity. Discrepancies >2-fold suggest assay-specific interference (e.g., solvent DMSO >1% inhibits some kinases) .
Advanced: How does computational modeling predict acetylcholinesterase binding?
Answer:
- Molecular Docking (AutoDock Vina) : The benzodioxole oxygen forms H-bonds with Tyr337 (2.8 Å), while the pyrimidine ring stacks with Trp286 (π-π interaction).
- MD Simulations (GROMACS) : Stability is assessed via RMSD (<2.0 Å after 50 ns).
- QM/MM Calculations : Refine binding energy (ΔG ≤ −9.5 kcal/mol) by optimizing charge distribution on the carbonyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
